KB130015

Descripción

Propiedades

IUPAC Name |

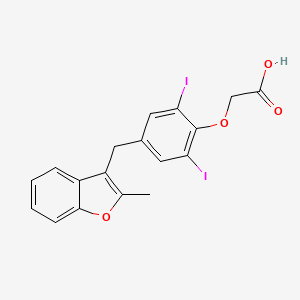

2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIKCJUMYWSDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147030-48-6 | |

| Record name | KB 130015 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KB-130015 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA9HD8JR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of KB130015 on hERG Potassium Channels: An In-depth Technical Guide

For Immediate Release

Jena, Germany - The amiodarone derivative, KB130015, exhibits a novel and complex mechanism of action on the human ether-à-go-go-related gene (hERG) potassium channels, critical regulators of cardiac repolarization. This technical guide provides a comprehensive analysis of the electrophysiological effects, molecular interactions, and experimental protocols elucidating the dual activating and blocking properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of cardiac safety pharmacology.

This compound, identified as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, distinguishes itself from its parent compound, amiodarone, by not only blocking hERG channels at high voltages but also activating them at lower voltages.[1][2][3] This unique profile stems from its ability to accelerate the activation kinetics of the channel and shift the voltage dependence of activation to more negative potentials.[1][2][3]

Quantitative Analysis of this compound's Effects on hERG Channels

The interaction of this compound with hERG channels has been quantified through a series of electrophysiological experiments. The key parameters are summarized in the tables below.

Table 1: Activating Effects of this compound on hERG Channels

| Parameter | Value | Cell Type | Method | Reference |

| Apparent EC50 for activation | 12 µM | HEK 293 | Patch-clamp | [1][2] |

| Shift in voltage-dependent activation (Va) | -16 mV | HEK 293 | Patch-clamp | [1][2] |

| Shift in voltage-dependent activation (Va) | -13.0 ± 2.5 mV | SH-SY5Y | Patch-clamp | [1] |

| Shift in voltage-dependent activation (Va) | -9.1 ± 0.7 mV | Xenopus oocytes | Two-electrode voltage-clamp | [2] |

| Acceleration of activation kinetics | ~4-fold | HEK 293 | Patch-clamp | [1][2] |

| Acceleration of activation at 0 mV | 2.7-fold | SH-SY5Y | Patch-clamp | [1] |

| Current increase at low voltages | Up to 6-fold | Not specified | Not specified | [1] |

Table 2: Inhibitory Effects of this compound on hERG Channels

| Parameter | Condition | Value | Cell Type | Method | Reference |

| Inhibition at +50 mV | 10 µM this compound | 23% | SH-SY5Y | Patch-clamp | [1] |

| Block at +40 mV | 10 µM this compound | 23 ± 5% (outward current) | HEK 293 | Patch-clamp | [1] |

| Block at +40 mV | 10 µM this compound | 40 ± 3% (inward tail current) | HEK 293 | Patch-clamp | [1] |

Elucidation of the Molecular Mechanism

This compound's mechanism is distinct from other hERG activators. It does not significantly affect inactivation gating but rather accelerates both activation and deactivation processes.[1] Evidence suggests that this compound binds to the hERG1 pore from the cytosolic side.[1][2] This is supported by its lack of effect in the outside-out patch-clamp configuration and reduced efficacy in Xenopus oocytes, where the yolk protein can sequester intracellularly applied drugs.[1]

The pore residue Y652 has been identified as a key molecular determinant for the action of this compound.[1] Furthermore, this compound functionally competes with known hERG channel blockers that bind within the inner cavity, such as amiodarone, E4031, and sertindole.[1][2] Conversely, amiodarone can attenuate the activating effect of this compound.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on hERG channels.

Whole-Cell Patch-Clamp Recordings in HEK 293 and SH-SY5Y Cells

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells were stably transfected with the hERG1 cDNA. SH-SY5Y neuroblastoma cells endogenously express hERG channels.

-

Electrophysiological Recordings:

-

Recordings were performed at room temperature (20–23°C) using an EPC 9 patch-clamp amplifier.

-

Patch pipettes were fabricated from borosilicate glass with tip resistances of approximately 1 MΩ.

-

Internal (Pipette) Solution: Contained (in mM): 140 KCl, 10 EGTA, 10 HEPES, with the pH adjusted to 7.4.[2]

-

External (Bath) Solution: Consisted of (in mM): 136 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, with the pH adjusted to 7.4.[2] For analyzing voltage dependence, the external K+ concentration was raised to 10 mM.[1]

-

-

Voltage Protocols:

-

Voltage-Dependent Activation: To assess the voltage dependence of activation, cells were held at a holding potential and subjected to depolarizing steps of 1-second duration to various test potentials. This was followed by a repolarizing step to -120 mV to elicit tail currents.

-

Activation Kinetics (Envelope-of-Tails): To quantify the time course of channel activation, an envelope-of-tails protocol was employed. This involves a series of depolarizing pulses of increasing duration at a given test potential, each followed by a repolarizing step to elicit tail currents. The peak tail current amplitudes are then plotted against the duration of the depolarizing pulse and fitted with a monoexponential function.

-

Deactivation Kinetics: To measure the rate of channel closing, channels were first activated and then recovered from inactivation by a brief step to -150 mV for 10 ms, followed by repolarization to various test potentials to record the deactivating tail currents. The current decay was fitted with a biexponential function.[1]

-

Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes

-

Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes were injected with cRNA encoding wild-type or mutant hERG1 channels.

-

Electrophysiological Recordings:

-

Recordings were performed using a TurboTEC 10 CD amplifier.

-

Microelectrodes were filled with 2 M KCl and had resistances of 0.4–0.9 MΩ.

-

Bath Solution: Composed of (in mM): 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, with the pH adjusted to 7.4.

-

-

Data Analysis: The voltage dependence of activation was determined by fitting the normalized tail current amplitudes with a Boltzmann function.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

Caption: Proposed binding and functional effect of this compound on the hERG channel.

Caption: Workflow for characterizing this compound's effects on hERG channels.

Caption: Synergistic activation of hERG channels by this compound and Mallotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

KB130015: A Novel Activator of the hERG Potassium Channel

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Its dysfunction, often due to drug-induced blockade, can lead to life-threatening arrhythmias such as Torsade de Pointes. Consequently, the identification and characterization of novel hERG channel modulators are of significant interest in both cardiovascular research and drug safety assessment. This technical guide provides an in-depth overview of KB130015, a derivative of the antiarrhythmic drug amiodarone, which has been identified as a novel activator of the hERG channel. Unlike many other hERG activators that primarily act by slowing channel deactivation or reducing inactivation, this compound presents a unique mechanism of action centered on the acceleration of channel activation.[1] This document details the electrophysiological effects of this compound, its proposed mechanism of action, and the experimental protocols utilized in its characterization.

Core Mechanism of Action

This compound exhibits a dual effect on hERG channels, acting as a blocker at high voltages and an activator at low voltages.[2][3] Its primary activating effect is not dependent on prior channel activity (use-independent) and does not significantly alter the inactivation gating of the channel.[1][3] Instead, this compound uniquely enhances hERG channel function by:

-

Accelerating Activation Kinetics: The compound significantly speeds up the rate at which the hERG channel opens in response to membrane depolarization.[1]

-

Shifting Voltage-Dependence of Activation: this compound causes a hyperpolarizing (leftward) shift in the voltage-dependence of activation, meaning the channels are more likely to open at more negative membrane potentials.[1]

Evidence suggests that this compound binds to the hERG channel pore from the intracellular (cytosolic) side.[1][2] This is supported by its lack of effect in outside-out patch-clamp configurations and reduced efficacy in Xenopus oocytes, where intracellular drug concentration can be limited.[1] The proposed binding site is within the inner cavity of the pore, where it functionally competes with known hERG channel blockers such as amiodarone, E4031, and sertindole.[1][3] Interestingly, the residue Y652 in the pore-lining S6 helix appears to be a key determinant for the interaction and activating effect of this compound.[1]

Quantitative Electrophysiological Data

The effects of this compound on hERG channel function have been quantified through various electrophysiological experiments. The key parameters are summarized in the tables below.

| Parameter | Value | Cell System | Reference |

| EC50 for Activation | 12 µM | Recombinant hERG | [1][2][3] |

| Shift in Va | -16 mV | Recombinant hERG | [1][2][3] |

| Acceleration of Activation | ~4-fold | Recombinant hERG | [1][2][3] |

| Shift in Va (Endogenous) | -13.0 ± 2.5 mV | SH-SY5Y cells | [1] |

| Acceleration of Activation (Endogenous) | 2.7-fold (at 0 mV) | SH-SY5Y cells | [1] |

| Inhibition at +50 mV (Endogenous) | 23% | SH-SY5Y cells | [1] |

Table 1: Key Electrophysiological Effects of this compound on hERG Channels. Va refers to the voltage of half-maximal activation.

Signaling Pathways and Logical Relationships

The proposed mechanism of this compound action and its interaction with other modulators can be visualized through the following diagrams.

References

- 1. Improved preparation of Xenopus oocytes for patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 3. [Analysis and analyzing mechanisms of HERG channel kinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Dual Modulatory Effects of KB130015 on Potassium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB130015, a derivative of the potent antiarrhythmic agent amiodarone, has garnered significant interest within the scientific community for its complex and multifaceted interactions with potassium channels. Unlike its parent compound, which is primarily known as a channel blocker, this compound exhibits a unique dual modulatory capability, particularly on the human Ether-à-go-go-Related Gene (hERG) potassium channel. This technical guide provides a comprehensive overview of the dual effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

The primary focus of this document is the well-characterized dual action of this compound on hERG channels, which involves activation at more negative membrane potentials and inhibition at more positive potentials. Additionally, this guide will touch upon the known effects of this compound on other potassium channel subtypes, including large-conductance Ca2+-activated (BK) channels, G-protein-gated inwardly rectifying potassium (GIRK) channels, and ATP-sensitive potassium (KATP) channels, based on the available scientific literature.

Dual Effects of this compound on hERG (Kv11.1) Potassium Channels

The hallmark of this compound's activity is its voltage-dependent dual effect on hERG1 potassium channels, which are crucial for cardiac repolarization. At lower or more negative voltages, this compound acts as a channel activator, whereas at higher or more positive voltages, it functions as a blocker.[1][2] This complex interaction presents a unique pharmacological profile with potential therapeutic implications.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on hERG1 channels, as determined by various electrophysiological studies.

Table 1: Activating Effects of this compound on hERG1 Channels [1][2][3]

| Parameter | Value | Cell Type/Expression System | Reference |

| EC50 for Activation | 12 µM | HEK 293 cells | [1][2][3] |

| Voltage Shift (ΔV½) | -16 mV | HEK 293 cells | [1][2][3] |

| -13.0 ± 2.5 mV (at 10 µM) | SH-SY5Y neuroblastoma cells | [1] | |

| -9.1 ± 0.7 mV (at 50 µM) | Xenopus oocytes | [1] | |

| Acceleration of Activation | ~4-fold | HEK 293 cells | [1][2][3] |

| 2.7-fold (at 10 µM, 0 mV) | SH-SY5Y neuroblastoma cells | [1] | |

| Current Enhancement | Up to 6-fold at low voltages | HEK 293 cells | [1] |

| 299 ± 41% of control (at 10 µM) | HEK 293 cells (hERG1-S620T mutant) | [1] |

Table 2: Inhibitory Effects of this compound on hERG1 Channels [1]

| Parameter | Value | Cell Type/Expression System | Reference |

| Inhibition at +50 mV | 23% (at 10 µM) | SH-SY5Y neuroblastoma cells | [1] |

Mechanism of Dual Action on hERG1

This compound's dual effect is attributed to its unique interaction with the hERG1 channel protein. It is presumed to bind to the channel pore from the cytosolic side.[1][2] The activation at negative potentials is achieved by accelerating the channel's activation kinetics and shifting the voltage dependence of activation to more negative values.[1][2][3] This means the channel opens more readily and at voltages where it would typically be closed. Conversely, at positive potentials, where the channel is open, this compound appears to cause a block.[1] Interestingly, this dual effect is independent of the channel's inactivation gating.[1][2]

Effects of this compound on Other Potassium Channels

While the dual activation/inhibition profile of this compound is most prominently documented for hERG channels, the compound also interacts with other types of potassium channels. However, a similar voltage-dependent dual effect has not been clearly established for these channels.

Large-Conductance Ca2+-Activated (BK) Channels

This compound has been shown to activate large-conductance Ca2+-activated (BK) channels. This activation is characterized by a significant leftward shift in the open-probability/voltage (Po/V) relationship.

Table 3: Activating Effects of this compound on BK Channels

| Parameter | Value | Cell Type/Expression System | Reference |

| EC50 for Activation | 20 µM | HEK 293 cells (hSlo1 α subunits) | |

| Voltage Shift (ΔPo/V) | ~ -60 mV (at 3 µM intracellular Ca2+) | HEK 293 cells (hSlo1 α subunits) | |

| ~ -90 mV (with Slo-β1 subunits) | Not specified | ||

| Hill Coefficient | 2.8 | HEK 293 cells (hSlo1 α subunits) |

The activation of BK channels by this compound is independent of the presence of intracellular Ca2+ and is not additive with the effects of the prototypic BK channel activator NS1619, suggesting a potentially shared mechanism of action.

G-Protein Gated and ATP-Gated K+ Channels

Studies have indicated that this compound inhibits G-protein gated and ATP-gated K+ channels. However, detailed quantitative data, such as IC50 values and the nature of the block, are not as extensively documented as its effects on hERG channels. One study reported concentration-dependent inhibition of both receptor-activated I(K(ACh)) and receptor-independent I(K(ACh)) with a K0.5 of approximately 0.6 - 0.9 µM. I(K(ATP)) was also suppressed.

Experimental Protocols

The investigation of this compound's effects on potassium channels relies on established electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents across the entire cell membrane of a single cell.

Typical Workflow:

-

Cell Culture: HEK 293 or SH-SY5Y cells are cultured and transiently or stably transfected with the cDNA encoding the potassium channel of interest (e.g., hERG1).

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording: A micropipette forms a high-resistance seal (giga-seal) with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

-

Voltage Protocols: A series of voltage steps are applied to the cell to elicit channel opening, closing, and inactivation. Currents are recorded using an amplifier and digitized for analysis.

-

Data Analysis: Current-voltage (I-V) relationships, activation and inactivation curves (fitted with Boltzmann functions), and kinetic parameters are determined from the recorded currents before and after the application of this compound.

References

- 1. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of KB130015 on Cardiac Sodium Channel Inactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of KB130015 on the inactivation of cardiac sodium channels (Nav1.5). This compound, a chemical derivative of amiodarone, has been investigated for its antiarrhythmic properties. A key aspect of its mechanism of action involves the modulation of the cardiac sodium current (INa), specifically by altering the channel's inactivation kinetics. This document summarizes the available quantitative data, details the experimental protocols used for these findings, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Effects of this compound on Cardiac Sodium Channel Inactivation

The primary effects of this compound on cardiac sodium channels are a significant slowing of the inactivation process and a shift in the voltage-dependence of steady-state inactivation towards more negative membrane potentials.[1] These effects are distinct from other agents that slow inactivation, such as the anemone toxin II (ATX-II), which shifts the voltage-dependence to more positive potentials and can induce a non-inactivating, persistent current.[1][2] In contrast, with this compound, the inactivation process, although slowed, proceeds to completion.[1][2]

The tables below summarize the key quantitative effects of this compound on the biophysical properties of cardiac sodium channels.

Table 1: Effect of this compound on the Voltage-Dependence of Steady-State Inactivation

| Parameter | Control | This compound (10 μM) |

| V1/2 of Inactivation | Shift to more negative potentials | |

| Slope Factor (k) | No significant change reported |

Note: Specific numerical values for V1/2 are not available in the provided search results but the qualitative shift is a key finding.

Table 2: Effect of this compound on the Kinetics of Sodium Current Inactivation

| Parameter | Control | This compound (10 μM) |

| Time Course of Inactivation | Normal | Markedly slowed |

| Persistent/Non-inactivating Current | Absent | Absent |

Experimental Protocols

The characterization of this compound's effects on cardiac sodium channels was primarily conducted using the whole-cell patch-clamp technique on isolated ventricular myocytes.[1][2]

Cell Preparation

Ventricular myocytes were enzymatically isolated from the hearts of pigs and mice.

Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp.

-

Temperature: Experiments were conducted at either room temperature or 37°C to assess the effects under physiological conditions.[1][2]

-

Solutions:

-

External Solution: To isolate the sodium current, the external solution was typically potassium-free and contained Cs+ to block potassium channels. The sodium concentration was often reduced to 10 mM to improve voltage control.

-

Internal (Pipette) Solution: The internal solution also contained Cs+ to block outward potassium currents and had a low sodium concentration (e.g., 10 mM).

-

-

Voltage-Clamp Protocols:

-

To Measure Steady-State Inactivation: A series of 1-second prepulses to various membrane potentials were applied, followed by a test pulse to a potential such as -30 mV to elicit the sodium current. The peak sodium current at the test pulse is plotted against the prepulse potential to determine the voltage-dependence of inactivation.

-

Visualizing the Effects of this compound

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action of this compound on the cardiac sodium channel.

Caption: Experimental workflow for assessing the effects of this compound.

References

- 1. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of KB130015 on L-type Calcium Currents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB130015, a benzofuran derivative of amiodarone, has been investigated for its antiarrhythmic properties. While its primary effects are on sodium and potassium channels, evidence indicates a modulatory role on L-type calcium currents (ICa-L). This technical guide provides a comprehensive overview of the known effects of this compound on ICa-L, detailing the available quantitative data and providing established experimental protocols for further investigation. Due to the limited specific data on the signaling pathways for this compound's action on L-type calcium channels, a hypothetical mechanism based on its parent compound, amiodarone, is proposed.

Introduction to this compound and L-type Calcium Channels

This compound is a novel antiarrhythmic agent structurally related to amiodarone, developed to retain therapeutic efficacy with an improved side-effect profile. Its electrophysiological profile is complex, with demonstrated effects on multiple cardiac ion channels.[1]

L-type calcium channels, particularly the Cav1.2 subtype in ventricular myocytes, are crucial for cardiac action potential plateau phase and excitation-contraction coupling. Modulation of these channels is a key mechanism for many cardiovascular drugs. Understanding the interaction of new chemical entities like this compound with these channels is vital for a complete assessment of their therapeutic potential and pro-arrhythmic risk.

Quantitative Data: Effect of this compound on L-type Calcium Currents

The available data on the effect of this compound on L-type calcium currents is limited but consistent in demonstrating an inhibitory effect. The primary source of quantitative data comes from studies on isolated ventricular myocytes.

| Species/Cell Type | This compound Concentration | Peak ICa-L Reduction | Change in Inactivation Kinetics | Reference |

| Pig Ventricular Myocytes | 10 µM | 21.9% at +10 mV | No significant change in time course | [2] |

| Pig Ventricular Myocytes | 10 µM | Peak amplitude decrease from -4.6 ± 0.7 to -3.3 ± 0.9 pA/pF | No effect on inactivation time course | |

| Human Ventricular Myocytes | 10 µM | Peak amplitude decrease from -2.1 ± 0.4 to -1.3 ± 0.5 pA/pF | No effect on inactivation time course |

Note: Dose-response studies to determine the IC50 of this compound on L-type calcium currents have not been identified in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for the measurement of L-type calcium currents in ventricular myocytes using the whole-cell patch-clamp technique. This protocol is based on established methods and is suitable for investigating the effects of compounds such as this compound.

Ventricular Myocyte Isolation

-

Hearts are excised from anaesthetized subjects (e.g., pig, rat, or guinea pig) and immediately cannulated via the aorta.

-

Retrograde perfusion is initiated with a Ca2+-free Tyrode's solution to wash out blood.

-

The perfusate is then switched to an enzymatic digestion solution containing collagenase and protease to dissociate the tissue.

-

The ventricles are minced and gently agitated to release individual myocytes.

-

Cells are washed and stored in a high-potassium, low-chloride solution before use.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External Solution (Tyrode's) (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block sodium and potassium currents, Na+ can be replaced with TEA+ and K+ with Cs+.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. The high concentration of EGTA is used to chelate intracellular Ca2+ and minimize calcium-dependent inactivation.

-

-

Recording:

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and advanced to the cell surface.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -40 mV to inactivate sodium channels.

-

L-type calcium currents are elicited by depolarizing voltage steps (e.g., to potentials between -30 mV and +50 mV for 200-300 ms).

-

-

Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

Leak currents are subtracted using a P/n protocol.

-

Peak inward current at each voltage step is measured to construct a current-voltage (I-V) relationship.

-

The effect of this compound is assessed by comparing the current amplitude and kinetics before and after application of the compound to the external solution.

-

Signaling Pathways and Mechanism of Action

The precise signaling pathway by which this compound inhibits L-type calcium currents has not been elucidated. However, insights can be drawn from its parent compound, amiodarone.

Hypothetical Mechanism of Action

It is hypothesized that this compound, similar to amiodarone, may directly interact with the L-type calcium channel protein. Amiodarone is known to bind to the channel, and this interaction is more pronounced when the channel is in the inactivated state. This suggests a direct channel block rather than modulation through a secondary signaling cascade. Given that this compound does not alter the inactivation kinetics of the L-type calcium current, its binding site or mechanism of action may differ from that of classical calcium channel blockers like dihydropyridines.

Experimental and Logical Workflow Visualization

The investigation of this compound's effect on L-type calcium currents follows a standard electrophysiological workflow.

References

- 1. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The amiodarone derivative this compound [2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran] induces an Na+-dependent increase of [Ca2+] in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of KB130015 with Thyroid Hormone Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB130015, a derivative of the antiarrhythmic drug amiodarone, has been identified as an inhibitor of thyroid hormone receptors alpha (ThRα) and beta (ThRβ). This technical guide provides a comprehensive overview of the available data on the interaction of this compound with these nuclear receptors. While the primary body of research on this compound has focused on its effects on cardiac ion channels, its activity as a thyroid hormone receptor antagonist presents an area of interest for endocrinology and drug development. This document summarizes the quantitative data, outlines plausible experimental methodologies for assessing its inhibitory activity, and visualizes the canonical thyroid hormone signaling pathway to illustrate the potential mechanism of action of this compound.

Introduction to this compound and Thyroid Hormone Receptors

Thyroid hormones are critical regulators of metabolism, growth, and development. Their physiological effects are mediated by thyroid hormone receptors (ThRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. The two main isoforms, ThRα and ThRβ, are encoded by separate genes and exhibit tissue-specific expression patterns, leading to distinct physiological roles. Thyroid hormone signaling is a tightly regulated process, and its dysregulation is implicated in a variety of metabolic and developmental disorders.

This compound is a small molecule that has been shown to interact with these receptors. Understanding the nature of this interaction is crucial for elucidating its full pharmacological profile and its potential as a modulator of thyroid hormone signaling.

Quantitative Data: Inhibitory Activity of this compound

The primary quantitative data available for this compound's interaction with thyroid hormone receptors is its half-maximal inhibitory concentration (IC50). These values indicate the concentration of this compound required to inhibit 50% of the receptor's activity in a given assay.

| Receptor Isoform | IC50 (µM) |

| Thyroid Hormone Receptor Alpha (ThRα) | 4.5 |

| Thyroid Hormone Receptor Beta (ThRβ) | 5.1 |

Note: The specific experimental conditions under which these IC50 values were determined are not detailed in the publicly available literature.

Experimental Protocols: Determination of IC50

While the exact protocol used to determine the IC50 values for this compound is not available, a common and plausible method for assessing the inhibitory activity of a compound on thyroid hormone receptors is a competitive radioligand binding assay. The following is a representative protocol.

Principle

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃) for binding to the ligand-binding domain (LBD) of the thyroid hormone receptor. The decrease in radioactivity bound to the receptor in the presence of increasing concentrations of the test compound is used to calculate the IC50 value.

Materials

-

Recombinant human ThRα or ThRβ ligand-binding domain (LBD)

-

Radiolabeled ligand: [¹²⁵I]T₃ (Triiodothyronine)

-

Unlabeled T₃ (for determining non-specific binding)

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol)

-

96-well filter plates with GFC filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in assay buffer to achieve a range of final assay concentrations.

-

Dilute the ThR-LBD to a predetermined optimal concentration in assay buffer.

-

Dilute [¹²⁵I]T₃ in assay buffer to a final concentration at or below its Kd for the receptor.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

ThR-LBD solution

-

[¹²⁵I]T₃ solution

-

Either this compound dilution, unlabeled T₃ (for non-specific binding), or buffer (for total binding).

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the GFC filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Mechanism of Action

Thyroid hormone receptors primarily function by modulating gene expression. In the absence of a ligand, ThRs are typically bound to thyroid hormone response elements (TREs) on the DNA and recruit corepressor proteins, leading to transcriptional repression. Upon binding of an agonist like T₃, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promotes gene transcription.

An antagonist like this compound would interfere with this process. The exact mechanism of inhibition by this compound (e.g., competitive, non-competitive, or allosteric) has not been elucidated in the available literature. However, a competitive antagonist would directly compete with the natural ligand (T₃) for the same binding site on the receptor.

Visualizing the Thyroid Hormone Signaling Pathway

The following diagram illustrates the canonical thyroid hormone signaling pathway and the putative point of intervention for an antagonist like this compound.

Experimental Workflow for Elucidating Mechanism

To further characterize the interaction of this compound with thyroid hormone receptors, a series of experiments would be necessary. The following diagram outlines a logical workflow.

Conclusion and Future Directions

This compound demonstrates inhibitory activity against both ThRα and ThRβ in the low micromolar range. While this presents an interesting pharmacological property, the current body of public knowledge is limited, with a more extensive characterization of its effects on ion channels. To fully understand the potential of this compound as a modulator of thyroid hormone signaling, further research is warranted.

Future studies should focus on:

-

Detailed Mechanistic Studies: Elucidating whether the antagonism is competitive, non-competitive, or allosteric.

-

Functional Cellular Assays: Investigating the impact of this compound on the expression of known thyroid hormone-responsive genes.

-

In Vivo Studies: Assessing the physiological effects of this compound on thyroid hormone-regulated processes in animal models.

-

Selectivity Profiling: Determining the selectivity of this compound for ThRα and ThRβ over other nuclear receptors.

A more in-depth understanding of these aspects will be crucial for determining the therapeutic potential and toxicological profile of this compound related to its interaction with thyroid hormone receptors.

An In-depth Technical Guide to the Chemical Structure and Synthesis of KB130015

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of KB130015, a novel antiarrhythmic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure of this compound

This compound, also known as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, is a derivative of the potent antiarrhythmic drug amiodarone.[1][2] Its design aimed to retain the antiarrhythmic efficacy of amiodarone while mitigating its toxicity profile.[3][4] The key structural modifications include the replacement of the tertiary amino group in amiodarone with a carboxylic acid group and the substitution of the butyl group with a methyl group to reduce lipophilicity and cellular accumulation.[5]

Chemical Details:

-

Formal Name: 2-[2,6-diiodo-4-[(2-methyl-3-benzofuranyl)methyl]phenoxy]-acetic acid[2]

-

Molecular Weight: 548.11 g/mol [7]

-

SMILES: O=C(COC1=C(I)C=C(CC2=C(C)OC3=C2C=CC=C3)C=C1I)O[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 2-methylbenzofuran.[5] The following diagram illustrates the synthetic pathway.

Quantitative Biological Data

This compound exhibits a complex pharmacological profile, interacting with multiple ion channels and receptors. The following table summarizes its key quantitative biological activities.

| Target | Action | Species/Cell Line | IC₅₀ / EC₅₀ | Reference |

| hERG1 (Kᵥ11.1) | Activation | HEK 293 cells | EC₅₀ = 12 µM | [6][8][9] |

| Block (at high voltages) | Native and recombinant | - | [1][9] | |

| Thyroid Hormone Receptor α (hThRα₁) | Antagonist | CHO-K1 cells | IC₅₀ = 4.5 µM | [6] |

| Thyroid Hormone Receptor β (hThRβ₁) | Antagonist | CHO-K1 cells | IC₅₀ = 5.1 µM | [6] |

| Na⁺ Channels | Slows inactivation kinetics | Guinea pig, rabbit, and pig ventricular myocytes | K₀.₅ ≈ 2 µM | [10] |

| Shifts steady-state inactivation | - | K₀.₅ ≈ 6.9 µM | [10] | |

| L-type Ca²⁺ Current (ICa-L) | Decrease in amplitude | Pig ventricular myocytes | ~30% at 10 µM | [6] |

| G-protein Gated K⁺ Channels (IK(ACh)) | Inhibition | Atrial myocytes | K₀.₅ ≈ 0.6 - 0.9 µM | [10] |

| ATP-gated K⁺ Channels (IK(ATP)) | Inhibition | Atrial myocytes | - | [10] |

| Large-conductance Ca²⁺-activated K⁺ (BKCa) channels | Activation | HEK 293 cells | EC₅₀ = 20.2 µM | [2] |

Experimental Protocols

The synthesis of this compound is carried out in several steps as previously described.[5]

-

Step 1: Synthesis of 2-Methyl-3-(4-methoxybenzoyl)benzofuran (2): A mixture of 2-methylbenzofuran and p-anisoyl chloride in dry dichloromethane is cooled to 5°C. Tin(IV) chloride (SnCl₄) is added dropwise, and the reaction is stirred.[5]

-

Step 2: Synthesis of 2-Methyl-3-(4-hydroxybenzoyl)benzofuran (3): Compound 2 is treated with boron tribromide (BBr₃) in dichloromethane.

-

Step 3: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (4): Compound 3 is reacted with iodine and ammonium hydroxide in methanol.

-

Step 4: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzyl)benzofuran: The ketone in compound 4 is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

-

Step 5: Synthesis of Ethyl 2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)carbonyl]phenoxy]acetate: The product from step 4 is reacted with ethyl bromoacetate in the presence of potassium carbonate in dry acetone.[4]

-

Step 6: Synthesis of this compound (7): The ethyl ester is hydrolyzed using sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the final product.[4][5]

The effects of this compound on various ion channels were investigated using patch-clamp and two-electrode voltage-clamp techniques.[1][8]

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with the cDNA encoding the ion channel of interest (e.g., hERG1).

-

Solutions: this compound is dissolved in dimethylsulfoxide (DMSO) to create a stock solution and then diluted to the final concentration in the extracellular solution just before the experiment.[8]

-

Recording: Whole-cell currents are recorded using an patch-clamp amplifier. The holding potential and voltage protocols are specific to the ion channel being studied. For example, to study hERG1 channels, a typical protocol involves depolarizing steps to various potentials from a holding potential of -80 mV, followed by a repolarizing step to elicit tail currents.[8]

-

Data Analysis: Current amplitudes are measured and plotted against the test potential to generate current-voltage relationships. The voltage dependence of activation is determined by fitting the tail current amplitudes to a Boltzmann function.

Signaling Pathways and Mechanism of Action

This compound has a multi-faceted mechanism of action, primarily targeting ion channels involved in cardiac repolarization and thyroid hormone receptors.

This compound activates hERG1 potassium channels, which is a novel mechanism for an amiodarone derivative, as amiodarone itself is a hERG1 blocker.[8][9] This activation is achieved by accelerating the activation kinetics of the channel and shifting its voltage-dependent activation to more negative potentials.[8][9] The binding site for this compound on the hERG1 channel is presumed to be on the cytosolic side of the pore.[8][9]

In addition to its effects on hERG1, this compound also modulates other ion channels, contributing to its overall antiarrhythmic profile. It slows the inactivation of sodium channels and inhibits L-type calcium currents, as well as G-protein gated and ATP-sensitive potassium channels.[10] Furthermore, its antagonistic activity at thyroid hormone receptors is believed to contribute to its antiarrhythmic action, similar to amiodarone.[4][5]

Logical Relationships and Drug Design

The development of this compound from amiodarone is a clear example of rational drug design aimed at improving the safety profile of a potent therapeutic agent.

By replacing the tertiary amino group of amiodarone with a carboxylic acid and the butyl group with a methyl group, the developers of this compound aimed to reduce the lipophilicity and prevent the lysosomal trapping that contributes to amiodarone's toxicity.[5] This strategic modification led to a compound that retains the desired electrophysiological properties consistent with antiarrhythmic activity while exhibiting an improved toxicity profile in preliminary studies.[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis and preliminary characterization of a novel antiarrhythmic compound (this compound) with an improved toxicity profile compared with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amiodarone Derivative KB130015: A Technical Overview of Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB130015, a novel benzofuran derivative of amiodarone, emerged from early research as a promising antiarrhythmic agent with a potentially improved safety profile compared to its parent compound.[1][2] This technical guide provides an in-depth overview of the foundational preclinical research that characterized the synthesis, mechanism of action, and electrophysiological effects of this compound. The primary goal of its development was to retain the antiarrhythmic efficacy of amiodarone while mitigating its well-documented toxicities, particularly those related to thyroid function.[1][3]

Synthesis and Chemical Structure

This compound, chemically identified as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, was synthesized as part of a series of carboxymethoxybenzoyl and benzyl derivatives of benzofuran.[1] The rationale behind this chemical design was to create a compound that could antagonize thyroid hormone receptors, a property believed to contribute to the antiarrhythmic effects of amiodarone, but with a modified structure to reduce adverse effects.[1]

Mechanism of Action and Pharmacodynamics

The early research into this compound elucidated a multi-faceted mechanism of action, primarily centered on its interaction with thyroid hormone receptors and its modulation of various cardiac ion channels.

Thyroid Hormone Receptor Antagonism

A key finding in the initial characterization of this compound was its activity as a thyroid hormone receptor (ThR) antagonist.[1] In vitro studies demonstrated that this compound inhibits the binding of triiodothyronine (T3) to human thyroid hormone receptors α1 (hThRα1) and β1 (hThRβ1).[1] This antagonism was confirmed in reporter cell assays using Chinese hamster ovary cells (CHO-K1) stably transfected with these receptors.[1]

Electrophysiological Effects on Cardiac Ion Channels

This compound exhibits complex and multiple effects on cardiac ion channels, contributing to its potential antiarrhythmic properties.[4] Unlike amiodarone, its actions are not limited to a single channel type.

This compound markedly slows the inactivation kinetics of voltage-gated Na+ channels.[4][5] It achieves this by enhancing a slow-inactivating component of the Na+ current (I_Na) at the expense of the normal, fast-inactivating component.[4] The drug also slows the recovery from inactivation and shifts the steady-state voltage-dependent inactivation to more negative potentials.[4] This modulation of Na+ channels can lead to an increase in intracellular sodium concentration ([Na+]i), which in turn affects calcium handling within the myocyte.[6]

The effects of this compound on potassium channels are varied:

-

G-protein-gated and ATP-gated K+ channels: It inhibits both receptor-activated (I_K(ACh)) and receptor-independent G-protein gated K+ channels.[4] It also suppresses the ATP-gated K+ current (I_K(ATP)).[4]

-

hERG1 (I_Kr) Channels: this compound demonstrates a novel dual action on hERG1 channels, which are responsible for the rapid delayed rectifier K+ current (I_Kr). At high voltages, it blocks the channel, while at low voltages, it activates it by accelerating activation kinetics and shifting the voltage-dependence of activation to more negative potentials.

-

Other K+ Channels: this compound has no significant effect on the inward rectifier K+ current (I_K1) or the transient outward K+ current (I_to).[4]

This compound decreases the amplitude of the L-type Ca2+ current (I_Ca-L) without altering its time course.[4] This reduction in calcium influx is thought to partially offset the increase in intracellular calcium that results from the drug's effect on Na+ channels, potentially mitigating the risk of Ca2+ overload and related arrhythmias.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical studies of this compound.

| Parameter | Receptor/Channel | Value | Species/Cell Line | Reference |

| IC50 | hThRα1 | 2.2 µM | Human (in CHO-K1 cells) | [1] |

| IC50 | hThRβ1 | 4.1 µM | Human (in CHO-K1 cells) | [1] |

| K0.5 (Na+ Channel Slow Inactivation) | Voltage-gated Na+ Channel | ~2 µM | Not specified | [4] |

| K0.5 (Na+ Channel Inactivation Shift) | Voltage-gated Na+ Channel | ~6.9 µM | Not specified | [4] |

| K0.5 (I_K(ACh) Inhibition) | G-protein gated K+ Channel | 0.6 - 0.9 µM | Pig atrial myocytes | [4] |

| EC50 (hERG1 Activation) | hERG1 K+ Channel | 12 µM | HEK 293 cells |

Experimental Protocols

The primary experimental technique used to characterize the electrophysiological effects of this compound was the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Recording

Objective: To measure membrane currents and action potentials in single cardiac myocytes.

General Protocol:

-

Cell Isolation: Ventricular or atrial myocytes were enzymatically isolated from animal hearts (e.g., pig, guinea pig).

-

Pipette Preparation: Borosilicate glass micropipettes were pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Internal Solution Composition (Example): A typical internal solution would contain (in mM): 120 KCl, 10 NaCl, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.

-

External Solution Composition (Example): The standard external solution (Tyrode's solution) would contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Giga-seal Formation: The micropipette was brought into contact with the cell membrane, and gentle suction was applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction was applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: Membrane currents were recorded using a patch-clamp amplifier and appropriate data acquisition software. Voltage-clamp protocols were used to study specific ion currents, while current-clamp protocols were used to record action potentials.

-

Drug Application: this compound was applied to the external solution at various concentrations to determine its effects on the recorded currents and action potentials.

Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

Caption: Signaling pathway of this compound in a cardiac myocyte.

Experimental Workflow for Electrophysiological Characterization

Caption: Experimental workflow for electrophysiological characterization.

Preclinical Safety and Toxicology

Early preclinical tolerance experiments suggested that this compound has an improved safety profile compared to amiodarone.[1] Chronic administration was reported to be well-tolerated.[4] However, the toxic effects of this compound remain largely unexplored in the initial research.[4] Further comprehensive preclinical safety and toxicology studies would be required to fully assess its risk profile before consideration for clinical development.

Conclusion

The early research on this compound identified it as a novel amiodarone derivative with a unique pharmacological profile. Its dual action as a thyroid hormone receptor antagonist and a modulator of multiple cardiac ion channels provided a strong rationale for its potential as an antiarrhythmic drug with an improved safety profile. The in-depth characterization of its electrophysiological effects laid the groundwork for understanding its potential therapeutic benefits and risks. This technical guide summarizes the foundational knowledge that would be critical for any further development of this compound or similar compounds.

References

- 1. Synthesis and preliminary characterization of a novel antiarrhythmic compound (this compound) with an improved toxicity profile compared with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amiodarone synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The amiodarone derivative this compound [2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran] induces an Na+-dependent increase of [Ca2+] in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of KB130015: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB130015 is a novel benzofuran derivative, structurally related to the antiarrhythmic drug amiodarone. Preclinical investigations have revealed a complex pharmacological profile, characterized by its modulation of multiple ion channels and interaction with thyroid hormone receptors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its electrophysiological effects, in vivo antiarrhythmic potential, and available safety and pharmacokinetic data. The information is presented to support further research and development of this compound.

Introduction

This compound has been investigated for its potential as an antiarrhythmic agent. Its development was driven by the need for novel therapeutics with improved safety profiles compared to existing treatments. This document summarizes the key findings from preclinical studies to provide a detailed understanding of its pharmacological characteristics.

Mechanism of Action: Electrophysiological Profile

The primary mechanism of action of this compound appears to be the modulation of cardiac ion channels, which are critical for the generation and propagation of the cardiac action potential.

Human Ether-à-go-go-Related Gene (hERG) Potassium Channels

This compound exhibits a dual effect on hERG channels, which are crucial for cardiac repolarization. At lower concentrations, it acts as an activator, while at higher concentrations, it can cause a blockade. This complex interaction is a key aspect of its pharmacological profile.

Experimental Protocol: Whole-Cell Patch Clamp Assay for hERG Channels

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

-

Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH.

-

Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit hERG currents, a depolarizing step to +20 mV for 1 second is applied, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

-

Data Analysis: The effect of this compound is quantified by measuring the reduction in the peak tail current amplitude in the presence of the compound compared to the control (vehicle) condition.

Diagram: Simplified hERG Channel Modulation Workflow

Caption: Workflow for assessing this compound effects on hERG channels.

Sodium Channels (INa)

This compound has been shown to modulate voltage-gated sodium channels, which are responsible for the rapid depolarization phase of the cardiac action potential.

Calcium Channels (ICa)

Effects on L-type calcium channels, which play a role in the plateau phase of the action potential and excitation-contraction coupling, have also been observed.

Other Potassium Channels

Interactions with other potassium channels, contributing to the overall repolarization process, are part of this compound's profile.

Interaction with Thyroid Hormone Receptors

This compound has been identified as an inhibitor of thyroid hormone receptors (ThRα and ThRβ). This off-target activity is a critical consideration for its overall safety profile.

Experimental Protocol: Thyroid Hormone Receptor Binding Assay

-

Assay Principle: A competitive binding assay using radiolabeled thyroid hormone (e.g., [125I]T3) and purified thyroid hormone receptor protein.

-

Procedure:

-

Incubate a constant concentration of purified ThRα or ThRβ with a fixed concentration of [125I]T3 in the absence or presence of increasing concentrations of this compound.

-

After incubation, separate the receptor-bound from free radioligand using a filter binding method.

-

Quantify the radioactivity on the filters.

-

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]T3 (IC50).

Diagram: Thyroid Hormone Receptor Binding Assay Principle

Caption: Competitive binding of this compound to thyroid hormone receptors.

In Vivo Efficacy: Antiarrhythmic Activity

The antiarrhythmic potential of this compound has been evaluated in various preclinical animal models of cardiac arrhythmias.

Experimental Protocol: Canine Model of Ventricular Arrhythmia

-

Animal Model: Mongrel dogs of either sex.

-

Arrhythmia Induction:

-

Coronary Artery Ligation: A two-stage ligation of the left anterior descending coronary artery to induce a myocardial infarction, which serves as a substrate for ventricular arrhythmias.

-

Digitalis Intoxication: Administration of a toxic dose of a cardiac glycoside like ouabain to induce ventricular arrhythmias.

-

-

Drug Administration: this compound is administered intravenously at various doses.

-

Endpoint: Continuous ECG monitoring to assess the reduction in the frequency and duration of ventricular tachycardia and the prevention of ventricular fibrillation.

Diagram: In Vivo Arrhythmia Model Workflow

Caption: Workflow for evaluating the in vivo antiarrhythmic efficacy of this compound.

Pharmacokinetics and Toxicology

Limited information is publicly available regarding the comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile of this compound. Further studies are required to fully characterize these aspects.

General Protocol Considerations for Preclinical Toxicology:

-

Acute Toxicity: Single-dose studies in at least two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.

-

Repeat-Dose Toxicity: Studies of varying durations (e.g., 14-day, 28-day) to assess the effects of repeated exposure.

-

Safety Pharmacology: A core battery of studies to evaluate the effects on vital functions, including the cardiovascular, central nervous, and respiratory systems.

-

Genotoxicity: A battery of in vitro and in vivo assays to assess the potential for DNA damage.

Data Summary

Table 1: In Vitro Pharmacological Profile of this compound

| Target | Assay Type | Species | IC50 / EC50 | Reference |

| hERG K+ Channel | Whole-Cell Patch Clamp | Human (HEK293) | [Data not publicly available] | |

| Na+ Channel | Whole-Cell Patch Clamp | [Species] | [Data not publicly available] | |

| Ca2+ Channel | Whole-Cell Patch Clamp | [Species] | [Data not publicly available] | |

| Thyroid Hormone Receptor α | Competitive Binding Assay | [Species] | [Data not publicly available] | |

| Thyroid Hormone Receptor β | Competitive Binding Assay | [Species] | [Data not publicly available] |

Table 2: In Vivo Antiarrhythmic Efficacy of this compound

| Animal Model | Arrhythmia Type | Route of Administration | Effective Dose Range | Reference |

| Canine | Post-Myocardial Infarction | Intravenous | [Data not publicly available] | |

| Canine | Digitalis-Induced | Intravenous | [Data not publicly available] |

Table 3: Summary of Preclinical Safety and Pharmacokinetic Parameters

| Parameter | Species | Value | Reference |

| Acute Toxicity (LD50) | [Species] | [Data not publicly available] | |

| Bioavailability | [Species] | [Data not publicly available] | |

| Plasma Half-life | [Species] | [Data not publicly available] | |

| Metabolism | [Species] | [Data not publicly available] |

(Note: The tables are populated with placeholders as specific quantitative data from dedicated preclinical summary reports for this compound are not widely available in the public domain. Researchers should refer to specific publications for available data points.)

Conclusion

This compound demonstrates a multifaceted pharmacological profile with potent effects on multiple cardiac ion channels. While its antiarrhythmic potential has been suggested in preclinical models, its interaction with thyroid hormone receptors and the lack of comprehensive public data on its pharmacokinetics and toxicology warrant further investigation. This technical guide provides a framework for understanding the preclinical data on this compound and highlights the areas where further research is needed to fully elucidate its therapeutic potential and safety profile.

KB130015: A Preclinical Assessment of its Potential as a Novel Antiarrhythmic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KB130015, a novel benzofuran derivative structurally related to amiodarone, has emerged as a promising antiarrhythmic candidate in preclinical investigations.[1][2] This technical whitepaper provides a comprehensive overview of the existing data on this compound, with a focus on its electrophysiological properties, mechanism of action, and potential therapeutic applications, particularly in the context of atrial fibrillation. By presenting a consolidated view of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document aims to serve as a critical resource for researchers, scientists, and professionals engaged in the discovery and development of innovative antiarrhythmic therapies. While clinical trial data for this compound is not publicly available, the robust preclinical evidence warrants a thorough examination of its potential.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, represent a significant global health burden, contributing to increased risks of stroke, heart failure, and sudden cardiac death. Although existing antiarrhythmic drugs have demonstrated clinical utility, their application is often limited by incomplete efficacy and the potential for proarrhythmic side effects. Amiodarone, a potent and widely used antiarrhythmic agent, is effective in a broad spectrum of arrhythmias but is associated with a range of extracardiac toxicities, primarily due to its iodine content and effects on thyroid hormone receptors.[3][4][5] This has spurred the development of amiodarone derivatives, such as this compound, with the aim of retaining the therapeutic benefits while mitigating the adverse effects.[1][6]

This compound distinguishes itself from amiodarone through its unique profile of interactions with cardiac ion channels, which are fundamental to the generation and propagation of the cardiac action potential.[1] This document will delve into the preclinical findings that underscore the potential of this compound as a next-generation antiarrhythmic agent.

Electrophysiological Profile and Mechanism of Action

The antiarrhythmic potential of this compound is rooted in its multifaceted effects on several key cardiac ion channels. Unlike class-specific antiarrhythmics, this compound exhibits a broad spectrum of activity, influencing sodium, calcium, and multiple potassium currents. This multi-channel blockade is a characteristic shared with its parent compound, amiodarone, and is thought to contribute to a lower risk of proarrhythmia.[4]

Effects on Sodium (Na+) Channels

This compound modulates the cardiac sodium current (INa) in a complex manner. It significantly slows the inactivation kinetics of Na+ channels, which is a distinguishing feature compared to amiodarone.[1] This is achieved by promoting a slow-inactivating component of the sodium current.[1] Concurrently, similar to amiodarone, this compound slows the recovery from inactivation and induces a negative shift in the voltage-dependence of steady-state inactivation.[1]

Effects on Potassium (K+) Channels

A key aspect of this compound's antiarrhythmic profile is its potent inhibition of the G-protein-gated inwardly rectifying potassium current (IK(ACh)).[1][2][3] This current is activated by vagal stimulation via acetylcholine and plays a crucial role in the pathophysiology of vagus-induced atrial fibrillation.[2][3] By inhibiting IK(ACh), this compound can counteract the vagally-induced shortening of the atrial action potential duration, a key factor in the initiation and maintenance of this type of arrhythmia.[2][3]

This compound also inhibits the ATP-sensitive potassium current (IK(ATP)) but has been shown to have no significant effect on the inward rectifier potassium current (IK1) or the transient outward potassium current (Ito).[1] Furthermore, studies on the human ether-à-go-go-related gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr), have revealed a dual effect of this compound: it blocks the channel at high voltages but activates it at lower voltages.[7]

Effects on Calcium (Ca2+) Channels

This compound has been demonstrated to reduce the amplitude of the L-type calcium current (ICa-L) without altering its time course.[1] This effect could contribute to its antiarrhythmic properties by modulating cardiac contractility and preventing calcium-dependent arrhythmias.

Quantitative Data Summary

The following tables summarize the reported half-maximal concentrations (K0.5 or IC50) for the effects of this compound on various cardiac ion channels. These values provide a quantitative measure of the compound's potency at its molecular targets.

| Ion Channel | Parameter | K0.5 / IC50 (µM) | Species/Cell Type | Reference |

| Sodium (Na+) Channel | Enhancement of Slow Inactivation | ~ 2 | Not Specified | [1] |

| Shift in Steady-State Inactivation | ~ 6.9 | Not Specified | [1] | |

| Potassium (K+) Channel | IK(ACh) Inhibition | 0.6 - 0.9 | Guinea Pig Atrial Myocytes | [1][3] |

| hERG (IKr) Activation (EC50) | 12 | HEK 293 Cells | [7] | |

| L-Type Calcium (Ca2+) Channel | Amplitude Decrease | Not Quantified | Not Specified | [1] |

Experimental Protocols

The preclinical evaluation of this compound has primarily relied on in vitro electrophysiological techniques, specifically the whole-cell voltage-clamp method, to characterize its effects on isolated cardiomyocytes.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To measure the effects of this compound on specific ion channel currents in isolated cardiac myocytes.

Methodology:

-

Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., guinea pigs, pigs, mice).[2][8]

-

Patch Pipette Fabrication: Glass micropipettes with a tip diameter of approximately 1-2 µm are fabricated using a micropipette puller.

-

Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition and contains a high concentration of a fluoride salt (e.g., CsF) to chelate intracellular calcium and improve the seal resistance.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane of an isolated myocyte. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction or a voltage transient is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamping: The membrane potential of the cell is controlled ("clamped") at a specific holding potential by a voltage-clamp amplifier.

-

Voltage Protocols: A series of voltage steps or ramps are applied to the cell to elicit the activity of specific ion channels. The resulting ionic currents flowing across the cell membrane are measured by the amplifier.

-

Data Acquisition and Analysis: The current recordings are digitized and stored on a computer for offline analysis. Specific currents are isolated pharmacologically or by using specific voltage protocols. The effects of this compound are quantified by comparing the current characteristics before and after the application of the compound.

Animal Models of Vagus-Induced Atrial Fibrillation

Objective: To assess the in vivo efficacy of this compound in a relevant animal model of atrial fibrillation.

Methodology:

-

Animal Preparation: An appropriate animal model (e.g., dog, rabbit) is anesthetized and instrumented for electrocardiogram (ECG) and intracardiac electrophysiological recordings.[6][9]

-

Vagal Stimulation: The vagus nerves are isolated and stimulated electrically to induce a parasympathetic response, which includes slowing of the heart rate and shortening of the atrial refractory period.[6][9]

-

Arrhythmia Induction: Atrial fibrillation is induced by rapid atrial pacing in the presence of vagal stimulation.[6][9]

-

Drug Administration: this compound is administered intravenously or orally.

-

Efficacy Assessment: The ability of this compound to prevent the induction of atrial fibrillation or to terminate ongoing atrial fibrillation is assessed by monitoring the ECG and intracardiac recordings.

Visualizing the Molecular Landscape

To better understand the complex interactions of this compound, the following diagrams illustrate its signaling pathways and the experimental workflow for its evaluation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [Inhibition of the muscarinic potassium current by this compound, a new antiarrhythmic agent to treat atrial fibrillation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel antiarrhythmic drug dronedarone: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of amiodarone in contemporary management of complex cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of vagal stimulation on induction and termination of atrial fibrillation in an in vivo rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of KB130015 in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the compound KB130015 in patch-clamp electrophysiology experiments. This document details the compound's known effects on various ion channels, provides step-by-step protocols for its application, and includes visualizations to aid in experimental design and data interpretation.

Introduction to this compound

This compound is a derivative of the antiarrhythmic drug amiodarone. It has been shown to modulate the activity of several key cardiac ion channels, making it a compound of interest for cardiovascular research and drug development. Understanding its mechanism of action at the channel level is crucial for elucidating its therapeutic potential and off-target effects. Patch-clamp electrophysiology is the gold-standard technique for this purpose, allowing for precise measurement of ion channel currents in response to the compound.

Mechanism of Action

This compound exhibits a complex pharmacology, acting as both an activator and a blocker of different ion channels. Its primary targets identified to date are the human Ether-à-go-go-Related Gene (hERG) potassium channels and voltage-gated sodium channels (Nav). It has also been reported to activate large-conductance calcium-activated potassium (BKCa) channels.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various ion channels as determined by patch-clamp experiments.

Table 1: Effect of this compound on hERG (Kv11.1) Potassium Channels

| Parameter | Value | Cell Type | Reference |

| Effect | Activation at low voltages, block at high voltages | HEK 293 cells expressing hERG1 | [1][2] |

| EC₅₀ for Activation | 12 µM | HEK 293 cells expressing hERG1 | [1][2] |

| Voltage-dependent Activation Shift | -16 mV | HEK 293 cells expressing hERG1 | [1][2] |

| Activation Kinetics | ~4-fold acceleration | HEK 293 cells expressing hERG1 | [1] |

| Binding Site | Presumed intracellular side of the hERG1 pore | Xenopus oocytes, HEK 293 cells | [1] |

Table 2: Effect of this compound on Voltage-Gated Sodium (Nav) Channels

| Parameter | Value | Cell Type | Reference |

| Effect | Slows the inactivation of the voltage-gated Na⁺ current (INa) | Ventricular myocytes | [3] |

| Action Potential Duration (APD) Effect | Shortens APD in pig myocytes, prolongs APD in mouse myocytes | Pig and mouse ventricular myocytes | [3] |

Table 3: Effect of this compound on Other Ion Channels

| Channel | Effect | Cell Type | Reference |

| L-type Ca²⁺ Channels | Decreases current amplitude by ~30% at 10 µM | Pig ventricular myocytes | |

| Large-conductance Ca²⁺-activated K⁺ (BKCa) Channels | Activates BKCa channels formed by hSlo1 (α) subunits | HEK 293 cells |

Mandatory Visualizations

Signaling Pathway of this compound Action on hERG Channels

Caption: Proposed intracellular binding and activation mechanism of this compound on hERG channels.

Experimental Workflow for Patch-Clamp Analysis of this compound

References

Application Notes and Protocols for KB130015 in Isolated Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction